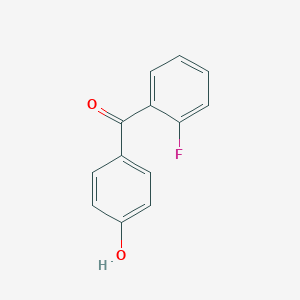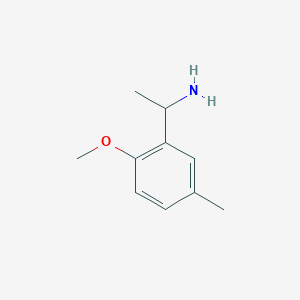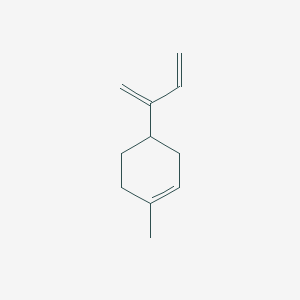
1-Methyl-4-(1-methyleneallyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-methyleneallyl)cyclohexene, also known as MCH, is an organic compound that belongs to the class of terpenes. It is a colorless liquid with a strong odor and is commonly used in the fragrance industry. However, recent scientific research has shown that MCH has potential applications in various fields, including medicine, agriculture, and biotechnology.
Mechanism Of Action
The mechanism of action of 1-Methyl-4-(1-methyleneallyl)cyclohexene is not fully understood. However, it is believed that 1-Methyl-4-(1-methyleneallyl)cyclohexene exerts its effects by interacting with specific receptors in the body. For example, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to interact with the TRPA1 receptor, which is involved in pain sensation and inflammation.
Biochemical And Physiological Effects
1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Methyl-4-(1-methyleneallyl)cyclohexene has anti-inflammatory and analgesic properties. In vivo studies have shown that 1-Methyl-4-(1-methyleneallyl)cyclohexene can reduce pain and inflammation in animal models. 1-Methyl-4-(1-methyleneallyl)cyclohexene has also been shown to have insecticidal and repellent properties, making it a potential candidate for use in agriculture.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Methyl-4-(1-methyleneallyl)cyclohexene in lab experiments is its availability. 1-Methyl-4-(1-methyleneallyl)cyclohexene is commercially available and can be easily synthesized in the lab. Another advantage is its low toxicity, making it a safe compound to work with. However, one of the limitations of using 1-Methyl-4-(1-methyleneallyl)cyclohexene in lab experiments is its strong odor, which can be unpleasant and may interfere with experimental results.
Future Directions
There are several future directions for research on 1-Methyl-4-(1-methyleneallyl)cyclohexene. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of 1-Methyl-4-(1-methyleneallyl)cyclohexene. Another direction is the use of 1-Methyl-4-(1-methyleneallyl)cyclohexene as a natural insecticide and repellent in agriculture. Additionally, the use of 1-Methyl-4-(1-methyleneallyl)cyclohexene as a precursor for the synthesis of various chemicals in biotechnology is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 1-Methyl-4-(1-methyleneallyl)cyclohexene and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-Methyl-4-(1-methyleneallyl)cyclohexene involves the reaction of myrcene, a terpene found in many plants, with formaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain 1-Methyl-4-(1-methyleneallyl)cyclohexene. The synthesis of 1-Methyl-4-(1-methyleneallyl)cyclohexene is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-Methyl-4-(1-methyleneallyl)cyclohexene has been extensively studied for its potential applications in various fields. In medicine, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been used as a natural insecticide and repellent. In biotechnology, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been used as a precursor for the synthesis of various chemicals.
properties
CAS RN |
19957-85-8 |
|---|---|
Product Name |
1-Methyl-4-(1-methyleneallyl)cyclohexene |
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
4-buta-1,3-dien-2-yl-1-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10(3)11-7-5-9(2)6-8-11/h4-5,11H,1,3,6-8H2,2H3 |
InChI Key |
JYGOLEQLBBTOMP-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)C=C |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C=C |
Other CAS RN |
19957-85-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



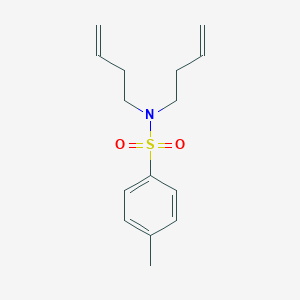
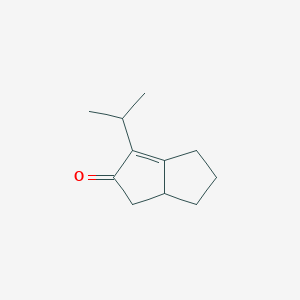


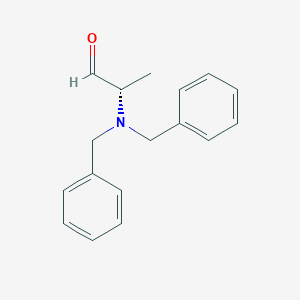

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)


